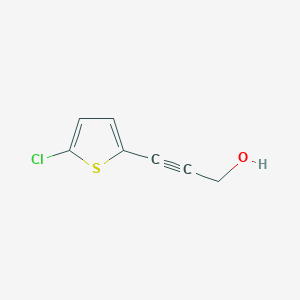
3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol
Cat. No. B3113737
Key on ui cas rn:
198143-64-5
M. Wt: 172.63 g/mol
InChI Key: MPGLTYSJSMJBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details







Name
[Cu]I
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One


Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Name
Identifiers


|
REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([Cl:7])[s:6]1.[CH2:12]1[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]1.[CH2:8]([C:9]#[CH:10])[OH:11].[CH3:18][CH2:19][O:20][C:21]([CH3:22])=[O:23].[CH3:24][CH2:25][O:26][CH2:27][CH3:28].[Cu:106][I:107].[Pd:29].[c:30]1([P:31]([c:32]2[cH:33][cH:34][cH:35][cH:36][cH:37]2)[c:38]2[cH:39][cH:40][cH:41][cH:42][cH:43]2)[cH:44][cH:45][cH:46][cH:47][cH:48]1.[c:49]1([P:50]([c:51]2[cH:52][cH:53][cH:54][cH:55][cH:56]2)[c:57]2[cH:58][cH:59][cH:60][cH:61][cH:62]2)[cH:63][cH:64][cH:65][cH:66][cH:67]1.[c:68]1([P:69]([c:70]2[cH:71][cH:72][cH:73][cH:74][cH:75]2)[c:76]2[cH:77][cH:78][cH:79][cH:80][cH:81]2)[cH:82][cH:83][cH:84][cH:85][cH:86]1.[c:87]1([P:88]([c:89]2[cH:90][cH:91][cH:92][cH:93][cH:94]2)[c:95]2[cH:96][cH:97][cH:98][cH:99][cH:100]2)[cH:101][cH:102][cH:103][cH:104][cH:105]1>>[c:2]1([C:10]#[C:9][CH2:8][OH:11])[cH:3][cH:4][c:5]([Cl:7])[s:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
Clc1ccc(Br)s1
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
C1CCNCC1
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
C#CCO
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(C)=O
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
[Cu]I
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC#Cc1ccc(Cl)s1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
